1(3H)-Isobenzofuranone, 3-butyl-7-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(3H)-Isobenzofuranone, 3-butyl-7-hydroxy- is a natural product found in Penicillium vulpinum with data available.
Scientific Research Applications
Synthesis and Biochemical Applications
Cholesterol Biosynthesis Inhibition : Cozzi, Carganico, and Orsini (1983) synthesized derivatives of 1(3H)-Isobenzofuranone and tested their impact on cholesterol biosynthesis in vitro. They found that these compounds inhibited acetate incorporation in cholesterol and fatty acids in rat liver slices, though they did not show specific inhibitory activity on HMG-CoA reductase (Cozzi, Carganico & Orsini, 1983).
Prodrug Development : Sloan and Koch (1985) investigated the reaction of 3-hydroxy-1(3H)-isobenzofuranone with various amines. They found that this compound could yield monoalkylated or dialkylated products, which have potential as prodrugs to modify the physical and chemical properties of certain drugs (Sloan & Koch, 1985).
Structural and Chemical Analysis
Structural Examination : Valente, Martín, and Sullivan (1998) examined the structures of derivatives of cyclic o-acylbenzoic acids, including 3-chloro-1(3H)-isobenzofuranone and its related compounds. They explored variations in bond lengths correlating with the basicities of attached groups, providing insights into the molecular structure and behavior of these compounds (Valente, Martín & Sullivan, 1998).
NMR Chemical Shift Analysis : Kolehmainen et al. (1998) conducted a study on the 17O NMR chemical shifts of various 1(3H)‐isobenzofuranone derivatives. This research provides valuable data on the electronic structure and chemical properties of these compounds (Kolehmainen et al., 1998).
Biological and Medicinal Research
Antimicrobial Activity : Rahman and Gray (2005) isolated a benzoisofuranone derivative from Murraya koenigii and tested its antimicrobial properties. They found that this compound exhibited significant activity against various microorganisms, demonstrating its potential in antimicrobial applications (Rahman & Gray, 2005).
Antioxidant Properties : Gao et al. (2019) discovered new isobenzofuranone derivatives in Phyllanthus emblica and assessed their antioxidant activities. These compounds showed promising antioxidant properties, suggesting their potential use in health-related applications (Gao et al., 2019).
properties
CAS RN |
135217-23-1 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-butyl-7-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O3/c1-2-3-7-10-8-5-4-6-9(13)11(8)12(14)15-10/h4-6,10,13H,2-3,7H2,1H3 |
InChI Key |
UWGOKYNWVHSOJQ-UHFFFAOYSA-N |
SMILES |
CCCCC1C2=C(C(=CC=C2)O)C(=O)O1 |
Canonical SMILES |
CCCCC1C2=C(C(=CC=C2)O)C(=O)O1 |
synonyms |
3-butyl-7-hydroxyphthalide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.